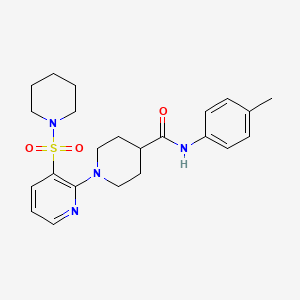
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, also known as DPA-714, is a novel ligand that has gained attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. This compound belongs to the family of pyridinecarboxylic acids and is characterized by its ability to bind to the translocator protein (TSPO), which is involved in various physiological and pathological processes.
Mechanism of Action
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid exerts its effects by binding to the TSPO, which is a transmembrane protein that is expressed in various tissues including the brain, heart, and immune system. TSPO is involved in various physiological and pathological processes such as cholesterol transport, apoptosis, and inflammation. This compound binding to TSPO leads to a decrease in neuroinflammation and oxidative stress, which are major contributors to the pathogenesis of many neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated microglia and astrocytes. In vivo studies have shown that this compound can reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid in lab experiments is its high affinity and specificity for TSPO. This allows for accurate detection and quantification of neuroinflammation using PET imaging. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent administration and limits its use in longitudinal studies.
Future Directions
There are several future directions for the use of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid in medical research. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of novel TSPO ligands with improved pharmacokinetic properties and specificity for TSPO. These ligands could be used for more accurate and sensitive detection of neuroinflammation in vivo.
Synthesis Methods
The synthesis of 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid involves the reaction of 2,5-dioxopyrrolidin-3-ylsulfanyl chloride with nicotinic acid in the presence of a base such as triethylamine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid has been extensively studied for its potential applications in various fields of medical research. One of the major areas of interest is its use as a diagnostic tool for the detection of neuroinflammation, which is a common feature of many neurological disorders such as Alzheimer's disease and multiple sclerosis. This compound binds to the TSPO, which is overexpressed in activated microglia and astrocytes, and can be visualized using positron emission tomography (PET) imaging.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-7-4-6(8(14)12-7)17-9-5(10(15)16)2-1-3-11-9/h1-3,6H,4H2,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEHVTSYKKEULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)


![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2903960.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)


![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)


![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)